3-Bromo-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
3-Bromo-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a pentyloxy group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 3-Bromo-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with 4-bromobenzohydrazide in a methanol solution. The reaction mixture is refluxed for 12 hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Bromo-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide include other benzohydrazides and brominated organic molecules. For example:
3-Bromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
4-Bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide: Another related compound with variations in the substituents, affecting its reactivity and applications.
The uniqueness of 3-Bromo-N’-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H21BrN2O2 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-2-3-6-12-24-18-11-5-4-8-16(18)14-21-22-19(23)15-9-7-10-17(20)13-15/h4-5,7-11,13-14H,2-3,6,12H2,1H3,(H,22,23)/b21-14+ |
InChI Key |
QWQCJUUMCMDBTA-KGENOOAVSA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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